molecular formula C24H21N3O3S2 B11528578 ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11528578
M. Wt: 463.6 g/mol
InChI Key: QJKWCZUJLJYUNN-XDHOZWIPSA-N
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Description

ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a thiophene group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route starts with the preparation of the indole derivative, which is then reacted with a thiazole precursor under specific conditions to form the desired thiazolopyrimidine structure. The reaction conditions often include the use of catalysts such as copper iodide and solvents like ethyl acetate . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound.

Scientific Research Applications

ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, while the thiazole and thiophene groups may enhance its binding affinity and specificity .

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21N3O3S2/c1-4-30-23(29)20-14(3)26-24-27(21(20)18-10-7-11-31-18)22(28)19(32-24)12-16-13(2)25-17-9-6-5-8-15(16)17/h5-12,21,25H,4H2,1-3H3/b19-12+

InChI Key

QJKWCZUJLJYUNN-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(NC5=CC=CC=C54)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C

Origin of Product

United States

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